N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide
Übersicht
Beschreibung
N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide, also known as CPP-109, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide involves the inhibition of HDAC, which results in an increase in the acetylation of histone proteins. This increase in histone acetylation leads to changes in gene expression, which can result in the modulation of various cellular processes.
Biochemical and Physiological Effects
N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to improve memory and learning in animal models of cognitive impairment. In addition, N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide is its specificity for HDAC inhibition, which allows for targeted modulation of gene expression. However, one limitation of N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide is its relatively short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several possible future directions for research on N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide. One area of interest is the development of more potent and selective HDAC inhibitors. Another area of interest is the investigation of the potential therapeutic applications of N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide and its potential side effects.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been primarily studied for its potential therapeutic applications in the treatment of addiction and other neurological disorders. It has been shown to be a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression. By inhibiting HDAC, N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has the potential to modulate the expression of genes involved in addiction and other neurological disorders.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(2-methylpiperidin-1-yl)-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14-7-5-6-12-21(14)17-11-10-15(13-18(17)22(24)25)19(23)20-16-8-3-2-4-9-16/h10-11,13-14,16H,2-9,12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCGOBNIFBKYDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(2-methylpiperidin-1-yl)-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.